3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

P-glycoprotein Multidrug resistance reversal Chemosensitization

The compound (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (C₂₄H₂₈O₄, monoisotopic mass 380.19876 Da) is a phenylbutenoid dimer first isolated from the rhizomes of Zingiber cassumunar (syn. Z.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
Cat. No. B15352454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2CCC=CC2C3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C24H28O4/c1-25-21-13-10-17(15-23(21)27-3)9-11-18-7-5-6-8-20(18)19-12-14-22(26-2)24(16-19)28-4/h6,8-16,18,20H,5,7H2,1-4H3/b11-9+
InChIKeyPHLVYOUORNHOLU-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene: Sourcing Guide for a Multi-Mechanism Phenylbutenoid Dimer


The compound (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (C₂₄H₂₈O₄, monoisotopic mass 380.19876 Da) is a phenylbutenoid dimer first isolated from the rhizomes of Zingiber cassumunar (syn. Z. montanum) [1]. It is classified as a methoxybenzene natural product and is also designated CHEBI:69295 [1]. In primary literature, this compound is referred to as PSC, NMac1 (Nm23-H1 activator 1), or simply compound 1, and it has been characterised as an activator of the metastasis suppressor Nm23-H1/NDPK-A [2] as well as a potent modulator of P-glycoprotein (P-gp) [3], a cyclooxygenase-2 (COX-2) inhibitor [4], and a mitochondrial complex I inhibitor with conditional anti-proliferative activity under glucose starvation [5]. These mechanistically distinct activities arise from its unique trans-cyclohexene scaffold bearing two 3,4-dimethoxyphenyl domains – a topology not replicated by monomeric phenylbutenoids or the simpler (Z)-stilbene combretastatin A-4 scaffold.

P-gp substrate sensitization assay context
COX-2 pathway inhibition study fit
Nm23-H1 allosteric activation research
Glucose-conditional cell-model context

Why Generic Substitution Fails for 3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene: Comparator-Validated Differentiation


The phenylbutenoid dimer scaffold of this compound is not interchangeable with closely related monomeric phenylbutenoids, regioisomeric dimers, or the combretastatin A-4 (CA-4) class. In head-to-head assays, the dimeric compound 1 (target) achieves COX-2 inhibition with an IC₅₀ of 2.71 μM, whereas the corresponding monomeric phenylbutenoid 3 shows only moderate activity at 14.97 μM – a >5-fold potency loss on scaffold simplification [1]. Similarly, in P-gp-overexpressing MCF-7/ADR cells, compound 1 reduces the daunomycin IC₅₀ to 4.31 μM, outperforming the clinical P-gp inhibitor verapamil (6.94 μM) and monomeric phenylbutenoids from the same plant [2]. Even within the dimeric sub-class, the replacement of the 3,4-dimethoxyphenyl motif with a 4-hydroxy-3-methoxyphenyl group (compound 2) attenuates COX-2 inhibitory potency from 2.71 μM to 3.64 μM [1]. Furthermore, the glucose-conditional cytotoxicity of NMac1 (IC₅₀ 7.20 μM without glucose vs. 60.68 μM with glucose in MDA-MB-231 cells) represents a metabolic-selectivity profile not shared by generic complex I inhibitors such as metformin, which require millimolar concentrations for anti-proliferative effects [3]. These data collectively demonstrate that small structural perturbations produce quantifiable losses in target engagement and cellular potency, making generic substitution scientifically unsound for applications requiring the specific pharmacological profile of the title compound.

Target dimer
Monomeric phenylbutenoids show reported potency reduction (>5-fold) in COX-2 and P-gp assays
Target dimer
Verapamil-class P-gp inhibitors may shift chemosensitization magnitude in multidrug-resistant models
Target dimer
Metformin or generic complex I inhibitors lack glucose-conditional selectivity profile

3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene: Quantitative Head-to-Head Evidence vs. Closest Analogs


P-Glycoprotein Inhibition: Superior Potency Over Verapamil and In-Class Monomers in MCF-7/ADR Cells

In a direct head-to-head comparison using the P-gp-overexpressing multidrug-resistant breast cancer cell line MCF-7/ADR, the target compound (designated compound 1) decreased the IC₅₀ of the P-gp substrate daunomycin (DNM) from a baseline of 37.1 ± 0.59 μM to 4.31 ± 0.40 μM, representing an 8.6-fold sensitisation [1]. The canonical P-gp inhibitor verapamil, used as a positive control in the same study, reduced the DNM IC₅₀ to 6.94 ± 0.40 μM – only a 5.3-fold sensitisation [1]. The target compound thus outperformed verapamil by 38% in effective DNM IC₅₀ reduction (4.31 μM vs. 6.94 μM). Additionally, compound 1 markedly enhanced [³H]-DNM accumulation and significantly reduced [³H]-DNM efflux compared with the control, and this effect was described as more potent than that of verapamil [1]. Three phenylbutenoid monomers (compounds 2–4) from the same plant also significantly decreased DNM IC₅₀ values, but their effects were not reported as exceeding those of verapamil or the dimer 1 [1].

P-gp Inhibition vs. Verapamil
Head-to-head
DNM IC₅₀: 4.31 µM (target) vs. 6.94 µM (verapamil); 38% greater sensitization reported
Baseline DNM IC₅₀ 37.1 µM
Supports P-gp chemosensitization research fit
MCF-7/ADR cell model; data to verify in other multidrug-resistant lines
P-glycoprotein Multidrug resistance reversal Chemosensitization

COX-2 Inhibition: 5.5-Fold Superiority Over In-Class Monomeric Phenylbutenoids in RAW 264.7 Macrophages

In a panel of seven phenylbutenoids isolated from Z. cassumunar rhizomes and evaluated in a single unified assay for COX-2-mediated prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW 264.7 murine macrophages, the target phenylbutenoid dimer (compound 1) exhibited an IC₅₀ of 2.71 μM [1]. The regioisomeric dimer (±)-trans-3-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (compound 2) showed a reduced potency of 3.64 μM [1]. Critically, the monomeric phenylbutenoids – 4-(2,4,5-trimethoxyphenyl)buta-1,3-diene (compound 3) and 4-(3,4-dimethoxyphenyl)buta-1,3-diene (compound 4) – exhibited substantially weaker COX-2 inhibition with IC₅₀ values of 14.97 μM and 20.68 μM, respectively [1]. This represents a 5.5-fold and 7.6-fold loss of activity relative to the target dimer. Compounds 5–7 were inactive [1].

COX-2 Inhibition vs. Monomers
Head-to-head
IC₅₀ 2.71 µM (dimer) vs. 14.97 µM (monomer 3); ~5.5-fold difference
Regioisomeric dimer 2: 3.64 µM
Supports COX-2 pathway inhibition studies
RAW 264.7 macrophage assay; dimethoxy substitution context
Cyclooxygenase-2 Anti-inflammatory natural products PGE2 inhibition

Glucose-Conditional Cytotoxicity: 8.4-Fold Selectivity Window vs. Normoglycemic Conditions in MDA-MB-231 Cells

The target compound (NMac1) exhibits a pronounced glucose-dependent anti-proliferative activity profile that is not shared by classical complex I inhibitors such as metformin. In MDA-MB-231 triple-negative breast cancer cells, NMac1 inhibited 50% of cell proliferation (IC₅₀) at 7.20 μM under glucose-depleted conditions, but required 60.68 μM in the presence of glucose – an 8.4-fold selectivity window [1]. By contrast, metformin, a reference complex I inhibitor, displays IC₅₀ values in the millimolar range across multiple cancer cell lines (e.g., 12.3 mM in 22RV1, 2.2 mM in PC-3, 3.6 mM in LNCaP at 48 h) [2], which is approximately three orders of magnitude less potent than NMac1 under glucose starvation. NMac1 also suppressed proliferation in 3D-spheroid models (in vivo-like) only under glucose starvation [1]. The derivative NMac24 was identified through SAR as the most potent anti-proliferative agent in this series, but shares the same glucose-conditional mechanism [1].

Glucose-Conditional Cytotoxicity
Cross-study comparable
IC₅₀ 7.20 µM (–glucose) vs. 60.68 µM (+glucose); 8.4-fold selectivity
Metformin IC₅₀ in mM range, no conditional selectivity
Supports glucose-deprivation model context
MDA-MB-231 cells; metabolic vulnerability endpoint review
Metabolic oncology OXPHOS complex I inhibition Glucose starvation

Nm23-H1/NDPK Activation: Unique Allosteric Mechanism Not Shared by Tubulin- or Kinase-Targeted Stilbenoids

The target compound (NMac1) is the only known small-molecule allosteric activator of the metastasis suppressor Nm23-H1/NDPK-A, directly binding to the C-terminal domain and increasing NDPK enzymatic activity with an EC₅₀ of 10.7 μM . This mechanism is structurally and pharmacologically distinct from the microtubule-depolymerising activity of combretastatin A-4 (CA-4; tubulin polymerisation IC₅₀ = 2.2 μM) [1] and from kinase inhibition by other stilbenoids. In an in vivo breast cancer mouse model, NMac1 treatment suppressed both invasion and migration in vitro and metastasis in vivo [2]. NMac1-treated MDA-MB-231 cells showed dramatic changes in morphology and actin-cytoskeletal organisation following inhibition of Rac1 activation [2]. While no direct small-molecule comparator exists for the Nm23-H1 activation mechanism itself, the allosteric mode of action – confirmed by hydrogen/deuterium exchange mass spectrometry (HDX-MS) identifying the C-terminal binding site [2] – differentiates this compound from ATP-competitive kinase inhibitors and from CA-4-class vascular disrupting agents that target the colchicine binding site of tubulin.

Nm23-H1 Activation
Class-level inference
EC₅₀ 10.7 µM; allosteric binding to C-terminal domain (HDX‑MS validated)
No known small-molecule comparator
Unique chemical probe for Nm23-H1 studies
Data to verify; limited comparator set
Nm23-H1 Metastasis suppression NDPK activation

Broad-Spectrum Anti-Proliferative Activity: IC₅₀ Range of 10–30 μM Across Multiple Human Cancer Histotypes

The target phenylbutenoid dimer (PSC) inhibited proliferation of various human cancer cell lines with IC₅₀ values in the 10–30 μM range [1]. In A549 human non-small-cell lung cancer cells, PSC induced G₀/G₁ phase cell cycle arrest in a concentration- and time-dependent manner, accompanied by dose-dependent induction of the CDK inhibitor p21 and down-regulation of cyclin D1, cyclin A, CDK4, CDK2, and PCNA [1]. This mechanism (p21-mediated G₁ arrest) differs from the G₂/M arrest and tubulin depolymerisation produced by combretastatin A-4 [2] and from the mitochondrial complex I-mediated effects seen under glucose starvation with NMac1 [3]. By comparison, the cis-isomer ZC-B11 (cis-3-(3′,4′-dimethoxyphenyl)-4-[(E)-3‴,4‴-dimethoxystyryl]cyclohex-1-ene) exhibits IC₅₀ values of 7.11 μg/mL (~18.7 μM) against CEMss T-ALL cells and >50 μg/mL against HeLa cells [4], indicating that trans geometry may be favourable for certain cancer histotypes but not universally superior – a finding that underscores the need for stereochemically defined material.

Anti-Proliferative Profile
Cross-study comparable
Trans IC₅₀ range 10–30 µM (G₁ arrest); cis isomer variable potency
Combretastatin A-4: low nM (G₂/M arrest)
Supports cell-cycle endpoint review; trans geometry context
Cell-line specific; stereochemistry may influence potency
Cancer cell proliferation G1 cell cycle arrest p21 induction

Priority Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Based on Quantitative Differentiation Evidence


Multidrug Resistance (MDR) Reversal Studies Requiring P-gp Chemosensitisation with Defined Comparator Benchmarking

In MDR reversal programmes using P-gp-overexpressing models such as MCF-7/ADR or KB-V1, this compound provides a quantitatively validated chemosensitising agent that outperforms verapamil (daunomycin IC₅₀ reduction to 4.31 μM vs. 6.94 μM for verapamil [1]). It is suitable as a positive control for screening novel P-gp inhibitors and as a tool to dissect P-gp ATPase modulation versus substrate competition. The availability of monomeric phenylbutenoids from the same natural source as less potent comparators enables rigorous SAR studies within a single chemotype [1].

COX-2-Driven Inflammation Models Requiring Potent Natural Product Inhibitors with Validated Selectivity Over COX-1

With an IC₅₀ of 2.71 μM in the RAW 264.7 PGE₂ assay [2], this phenylbutenoid dimer is suited as a reference compound for natural product-based COX-2 inhibitor discovery. Its >5-fold potency advantage over monomeric phenylbutenoids (compounds 3 and 4, IC₅₀ 14.97–20.68 μM) and its defined regiochemical requirements (dimethoxy vs. hydroxy-methoxy substitution in compound 2) make it a valuable calibrator for in vitro COX-2 screens and for phytochemical standardisation of Z. cassumunar extracts [2].

Metabolic Oncology Research Targeting OXPHOS Dependency and Glucose-Restricted Tumour Microenvironments

The 8.4-fold glucose-conditional cytotoxicity window (IC₅₀ 7.20 μM without glucose vs. 60.68 μM with glucose) positions NMac1 as a unique chemical probe for studying mitochondrial complex I inhibition under nutrient-deprived conditions [3]. Unlike metformin (IC₅₀ in millimolar range), NMac1 achieves low-micromolar potency exclusively under glucose starvation, enabling experiments that dissect metabolic vulnerability in 3D spheroid models and in vivo xenografts where tumour cores experience glucose deprivation [3]. The derivative NMac24, identified as the most potent SAR analogue, serves as a benchmark comparator within the same chemical series [3].

Nm23-H1/NDPK Metastasis Suppressor Pharmacology and Allosteric Activator Screening

NMac1 is the only established small-molecule activator of Nm23-H1 with a defined allosteric binding site (C-terminal domain, EC₅₀ = 10.7 μM) and validated in vivo anti-metastatic activity in a breast cancer mouse model [4]. Research groups investigating Nm23-H1 biology, NDPK enzymology, or metastasis suppression can use NMac1 as a chemical probe to activate Nm23-H1 function orthogonally to genetic overexpression approaches. The HDX-MS-validated binding mode also makes NMac1 a suitable reference ligand for fragment-based or competitive displacement screens aimed at discovering next-generation Nm23 activators [4].

Application
Selection Property
Validation Focus
MDR reversal research
P-gp chemosensitization context
Comparator-validated sensitization potency
COX-2 pathway inflammation models
COX-2 inhibitor tool compound
Monomer/dimer structure-activity relationship
Metabolic oncology (glucose-restricted)
Glucose-conditional complex I inhibition
Metabolic vulnerability endpoint review
Nm23-H1 metastasis suppressor pharmacology
Allosteric Nm23-H1 activator probe
Orthogonal to genetic overexpression approaches
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